molecular formula C18H19N B104222 Desmethylnortriptyline CAS No. 4444-42-2

Desmethylnortriptyline

Cat. No.: B104222
CAS No.: 4444-42-2
M. Wt: 249.3 g/mol
InChI Key: PTQFRALDEONNOA-UHFFFAOYSA-N
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Description

Desmethylnortriptyline is an active metabolite of the tricyclic antidepressant (TCA) Nortriptyline . As a secondary amine TCA, it is part of a class of compounds known for their role in inhibiting the reuptake of monoamine neurotransmitters, primarily norepinephrine and serotonin, in the presynaptic neuron . This mechanism is foundational to its research value in neuropharmacology and psychotropic drug development. Researchers utilize this compound as a critical reference standard in metabolic and pharmacokinetic studies. Its formation and clearance are significant for understanding the overall pharmacokinetic profile of Nortriptyline, which exhibits substantial interindividual variability partly due to genetic polymorphisms in metabolizing enzymes such as CYP2D6 . Investigating this metabolite helps in mapping the metabolic pathways of TCAs and assessing their steady-state plasma concentrations, which is crucial for toxicological and pharmacogenomic research . This product is intended for use in mass spectrometry, chromatography, and other analytical methods in a controlled laboratory setting. It is presented as a high-purity compound to ensure reliable and reproducible research outcomes. This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic procedures, clinical use, or administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQFRALDEONNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196179
Record name Desmethylnortriptyline
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Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4444-42-2
Record name Desmethylnortriptyline
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Record name Desmethylnortriptyline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylnortriptyline
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Record name Desmethylnortriptyline
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Pharmacological Research on Desmethylnortriptyline

Pharmacodynamics of Desmethylnortriptyline

The pharmacodynamic properties of this compound, like other TCAs, are centered on its ability to modulate monoaminergic neurotransmission in the brain. nih.gov This is primarily achieved through the inhibition of neurotransmitter reuptake and interaction with various postsynaptic receptors. nih.gov

A primary mechanism of action for tricyclic antidepressants is the blockade of the membrane pumps responsible for the reuptake of neurotransmitters like norepinephrine (B1679862) and serotonin (B10506) from the synaptic cleft. nih.govdrugbank.comwikipedia.org This inhibition leads to an increased concentration of these monoamines in the synapse, enhancing neurotransmission. wikipedia.orgpatsnap.com The various TCAs differ in their potency and selectivity for inhibiting the norepinephrine transporter (NET) versus the serotonin transporter (SERT). psychiatry-psychopharmacology.com

This compound's parent compound, nortriptyline (B1679971), is known to be a more selective and potent inhibitor of noradrenaline (norepinephrine) reuptake compared to serotonin reuptake. drugbank.compatsnap.comdrugbank.com This action is attributed to its blockade of the norepinephrine transporter (NET). patsnap.comwikipedia.org The increased availability of norepinephrine in the synaptic cleft is believed to be a key contributor to the antidepressant effects of noradrenergic TCAs. patsnap.comnih.gov While amitriptyline (B1667244) inhibits the reuptake of norepinephrine and serotonin with similar effectiveness, its metabolite nortriptyline shows a stronger preference for norepinephrine inhibition. drugbank.com This suggests that the downstream metabolite, this compound, likely shares this characteristic focus on noradrenaline pathways.

Table 1: Comparative Reuptake Inhibition Profile of Tricyclic Antidepressants This table illustrates the general selectivity of different TCAs. Note that specific inhibitory constants (Ki) can vary between studies.

CompoundPrimary Transporter Target
AmitriptylineSERT and NET (balanced)
NortriptylineNET > SERT
Imipramine (B1671792)SERT and NET (balanced)
Desipramine (B1205290)NET >> SERT
Clomipramine (B1669221)SERT >> NET

Data synthesized from multiple sources indicating relative selectivities. drugbank.compsychiatry-psychopharmacology.com

Neurotransmitter Reuptake Inhibition Mechanisms

Serotonin Reuptake Inhibition

While showing a preference for noradrenaline, nortriptyline and by extension, this compound, also inhibit the reuptake of serotonin (5-hydroxytryptamine, 5-HT) to a lesser degree. patsnap.comdrugbank.com This is accomplished by blocking the serotonin transporter (SERT), which increases the amount of available serotonin to act on postsynaptic receptors. mayoclinic.orgnih.gov The dual inhibition of both serotonin and norepinephrine reuptake is a hallmark of many older antidepressants, though the ratio of this inhibition varies significantly among different agents. psychiatry-psychopharmacology.commayoclinic.org For the amitriptyline-nortriptyline-desmethylnortriptyline metabolic pathway, there is a progressive shift towards more selective norepinephrine reuptake inhibition. drugbank.com

Beyond reuptake inhibition, TCAs interact with a wide array of neurotransmitter receptors, often acting as antagonists. nih.gov These interactions are not typically associated with their primary therapeutic effects but are largely responsible for their side effect profiles. psychiatry-psychopharmacology.com

Tricyclic antidepressants, including nortriptyline, exhibit affinity for and act as antagonists at alpha-1 adrenergic receptors. nih.govpatsnap.comdrugbank.com This blockade can interfere with the normal function of norepinephrine at these postsynaptic sites. nih.gov In vitro studies evaluating the ability of various antidepressants to displace ligands from binding proteins have provided insights into their relative potencies. One study showed that demethylated metabolites, such as desipramine (the metabolite of imipramine), were less potent displacers of an alpha-1 antagonist from alpha-1-acid glycoprotein (B1211001) than their parent compounds. nih.gov This suggests that hydrophobic bonding is important for this interaction and that this compound may have a different binding profile at these sites compared to nortriptyline or amitriptyline. nih.gov

Table 2: Relative Potency of Antidepressants in Displacing [3H]prazosin from Alpha-1-Acid Glycoprotein

CompoundPotency Order
Trazodone>
Prazosin>
Doxazosin>
Propranolol>
Doxepin=
Amoxapine=
Trimazosin=
Amitriptyline>
Imipramine>
Nortriptyline=
Desipramine=
Nomifensine>
Bupropion=
Maprotiline (B82187)

Adapted from a study on drug interactions with alpha-1-acid glycoprotein. nih.gov

Receptor Binding and Modulation Studies

Serotonin Receptor Interactions

The interaction of TCAs with serotonin receptors is complex. Nortriptyline is known to have an affinity for various 5-HT receptors. drugbank.com Research has demonstrated that several tricyclic antidepressants, such as amitriptyline and imipramine, act as antagonists at enteric 5-HT7 receptors. nih.gov Mianserin, a tetracyclic antidepressant, showed the highest affinity in this study, followed by maprotiline, imipramine, and amitriptyline. nih.gov Another line of research has shown that TCAs can act as noncompetitive inhibitors of 5-HT3A receptors, which are ligand-gated ion channels. conicet.gov.ar These interactions highlight the broad spectrum of activity for this class of compounds, extending beyond simple reuptake blockade to include direct modulation of different serotonin receptor subtypes. nih.govmdpi.combiorxiv.org

Histamine (B1213489) Receptor Interactions

Research has demonstrated that this compound interacts with histamine receptors. Specifically, tricyclic antidepressants have been shown to be potent inhibitors of histamine H1 receptor binding. nih.gov Studies using rat brain membrane fractions have shown that these compounds can inhibit the binding of [3H]pyrilamine, a histamine H1-receptor antagonist. nih.gov The inhibition constants (Ki) for a series of tricyclic antidepressants were found to be in the nanomolar to micromolar range, indicating a high affinity for these receptors. nih.gov

Furthermore, the interaction of tricyclic drugs with histamine receptors has been observed in human leukocytes. nih.gov In one study, pre-incubation with nortriptyline significantly increased the concentration of histamine required to elicit an increase in intracellular cyclic AMP, suggesting a competitive antagonism at histamine receptors on these cells. nih.gov This interaction with the histaminergic system is a recognized component of the pharmacological action of tricyclic antidepressants. frontiersin.org

Opioid Receptor System Involvement

The endogenous opioid system has been implicated in the pharmacological effects of tricyclic antidepressants, including the actions of this compound. nih.gov

Delta-Opioid Receptor Interactions

Studies have highlighted a critical role for delta-opioid receptors in the therapeutic effects of chronic tricyclic antidepressant treatment for neuropathic pain. nih.gov Research using murine models of neuropathic pain has shown that the antiallodynic effect of chronic treatment with nortriptyline is mediated by the recruitment of the endogenous opioid system acting through delta-opioid receptors. nih.govnih.gov This effect can be reversed by the administration of a delta-opioid receptor antagonist, naltrindole. nih.gov Furthermore, the therapeutic action of the antidepressant treatment is absent in mice lacking the delta-opioid receptor gene, underscoring the importance of this receptor subtype. nih.gov The delta-opioid receptor is considered a promising target for the development of new pain therapies. frontiersin.org

Kappa-Opioid Receptor Interactions

While the primary opioid receptor interaction for the therapeutic effect of nortriptyline in neuropathic pain appears to be with the delta-opioid receptor, the broader opioid system, including kappa-opioid receptors, is a complex area of research. nih.govumn.edu Kappa-opioid receptors are involved in pain modulation, mood disorders, and addiction. nih.gov While specific direct interactions of this compound with kappa-opioid receptors are less defined in the provided research, the interplay between different opioid receptor types is a key aspect of central nervous system pharmacology. umn.edunih.gov

Lysophosphatidic Acid Receptor (LPA3) Interactions

Recent research has explored the interaction of antidepressants with lysophosphatidic acid (LPA) receptors. The LPA3 receptor, in particular, is involved in diverse signaling pathways, including cell proliferation and survival. biorxiv.orgnih.gov Studies have shown that some antidepressants can interact with an LPA3 receptor binding site. biorxiv.org For instance, imipramine and amitriptyline have been observed to interact with the LPA3 receptor, leading to functional changes such as alterations in intracellular calcium levels and ERK 1/2 phosphorylation. biorxiv.org These findings suggest that the effects of some antidepressants may be partially mediated through their actions on LPA3 receptors. biorxiv.orgresearchgate.net

Effects on Neuronal Plasticity and Synaptogenesis

Antidepressant treatments are known to enhance neuronal plasticity, a process that involves changes in the structure and function of neuronal networks. nih.govnih.gov This includes processes like neurogenesis (the birth of new neurons) and synaptogenesis (the formation of new synapses). mdpi.comfrontiersin.org Chronic stress has been shown to cause a loss of dendritic spines and synaptic contacts in brain regions like the hippocampus and prefrontal cortex, changes that can be reversed by antidepressant treatment. nih.gov

Pharmacokinetics of this compound

Biotransformation Pathways

Biotransformation is the process by which the body chemically alters a substance, such as a drug, into different compounds or metabolites. This process is essential for the elimination of drugs and can result in the formation of other active or inactive molecules.

This compound is a recognized metabolite of the tricyclic antidepressant amitriptyline. ontosight.aimedchemexpress.com Amitriptyline undergoes N-demethylation, a process primarily mediated by the enzyme CYP2C19, to form its active metabolite, nortriptyline. g-standaard.nlresearchgate.netpharmgkb.orgpgkb.orgdrugbank.com Nortriptyline is then further metabolized through demethylation to produce this compound. g-standaard.nlpgkb.orgdrugsporphyria.netpharmgkb.orgpgkb.orgg-standaard.nlpgkb.org This metabolic cascade highlights this compound's position as a downstream product in the biotransformation of amitriptyline. Although present, only small quantities of nortriptyline and this compound have been observed in urine samples following a single oral dose of amitriptyline. researchgate.net

The metabolic journey does not necessarily end with this compound. While it is considered an active metabolite of amitriptyline and nortriptyline, it can also undergo further biotransformation. nih.gov One significant pathway is hydroxylation, which can lead to the formation of hydroxylated metabolites. For instance, 10-hydroxythis compound has been identified as a metabolite. researchgate.net The metabolites of amitriptyline and nortriptyline, including this compound and its hydroxylated forms, are generally less anticholinergic than the parent compounds. nih.gov

Enzyme Systems in Metabolism

The metabolism of this compound and its precursors is heavily reliant on a superfamily of enzymes known as cytochrome P450 (CYP). jwatch.orgnih.govmdpi.com These enzymes are central to the metabolism of a vast number of drugs and other foreign substances. jwatch.orgnih.gov

Several specific CYP isozymes are involved in the metabolic pathways leading to and from this compound. The primary enzymes implicated in the metabolism of amitriptyline and nortriptyline are part of the CYP1, CYP2, and CYP3 families. mdpi.com

The demethylation of nortriptyline to this compound is mediated by several CYP isozymes. In vitro studies have shown that CYP2D6, CYP2C19, and CYP1A2 are all capable of catalyzing this reaction, with CYP2D6 being the most significant contributor. nih.gov While CYP3A4 is involved in the metabolism of amitriptyline, it does not appear to participate in the metabolism of nortriptyline. drugbank.comnih.gov

The cytochrome P450 isozyme CYP2D6 plays a pivotal role in the metabolism of nortriptyline, including its conversion to this compound. g-standaard.nlpgkb.orgdrugsporphyria.netpgkb.orgg-standaard.nl In fact, it is estimated that approximately 90% of nortriptyline metabolism is dependent on CYP2D6. nih.gov This enzyme exhibits high affinity for both the hydroxylation and demethylation of nortriptyline. nih.gov

Genetic variations in the CYP2D6 gene can lead to significant differences in enzyme activity among individuals. pgkb.orgg-standaard.nl These variations can result in different metabolic phenotypes, including poor metabolizers (PM), intermediate metabolizers (IM), extensive metabolizers (EM), and ultrarapid metabolizers (UM). pgkb.orgg-standaard.nl Such genetic polymorphisms are a key factor in the interindividual variability observed in the plasma concentrations of nortriptyline and its metabolites. pgkb.orgsdu.dk

Uridine Diphosphate Glucuronosyltransferase (UGT1A1) Activity

Following the initial Phase I metabolism by CYP enzymes, nortriptyline metabolites undergo Phase II conjugation reactions, such as glucuronidation, to become more water-soluble and easier to excrete. drugbank.comnih.gov This process involves the Uridine Diphosphate Glucuronosyltransferase (UGT) superfamily of enzymes. longdom.org While nortriptyline metabolism is known to be followed by glucuronic acid conjugation, specific research identifying the direct activity of the UGT1A1 isoform on this compound is not extensively detailed. drugbank.com

Studies on other compounds show that UGT1A1 is a key enzyme in the glucuronidation of various substrates and that its activity can be influenced by genetic polymorphisms, such as UGT1A1*28, which can lead to reduced enzyme expression and function. nih.govsemanticscholar.org The general role of UGTs is to catalyze the covalent binding of glucuronic acid to a substrate, a crucial step for the detoxification and elimination of many drugs and metabolites. mdpi.com

Enzyme Induction and Inhibition Mechanisms

The rate of drug metabolism can be significantly altered by enzyme induction or inhibition. nih.govauckland.ac.nz

Enzyme induction is a process where exposure to certain substances leads to an increased synthesis of metabolizing enzymes. nih.gov This involves the upregulation of hepatic enzymes, often through the activation of nuclear receptors. longdom.org For instance, drugs such as rifampin, carbamazepine (B1668303), and pentobarbital (B6593769) are known inducers of CYP3A4, which can increase the metabolic rate of nortriptyline. nih.govnih.gov Smoking is another well-known inducer, specifically of the CYP1A2 enzyme. sdu.dknih.gov Enzyme induction typically results in faster drug metabolism, which can reduce the concentration and efficacy of the affected drug. longdom.orgnih.gov

Enzyme inhibition , conversely, reduces the activity of metabolic enzymes. sps.nhs.uk This can be reversible, where the inhibitor temporarily binds to the enzyme, or irreversible (mechanism-based inhibition), where the inhibitor forms a permanent complex, rendering the enzyme inactive for its lifespan. sps.nhs.uk Inhibition slows down drug metabolism, leading to higher-than-expected drug concentrations. longdom.org For example, the CYP2D6 inhibitor quinidine (B1679956) selectively inhibits the high-affinity component of nortriptyline E-10-hydroxylation, while the CYP3A4 inhibitor ketoconazole (B1673606) inhibits the low-affinity component. nih.gov

The clinical relevance of in vitro induction and inhibition data can sometimes be complex, requiring clinical studies for confirmation. nih.gov

Excretion Pathways and Metabolite Recovery

After metabolic conversion, this compound and other metabolites of nortriptyline are eliminated from the body. The primary route of excretion is through the urine. drugbank.com The conjugation of metabolites in Phase II reactions, such as glucuronidation, makes them more polar, which facilitates their renal excretion. nih.gov

Only a small fraction, approximately 2%, of the total drug is recovered in the urine as the unchanged parent compound, nortriptyline. drugbank.com Studies have shown that approximately one-third of a single orally administered dose of nortriptyline is excreted in the urine as metabolites within 24 hours. drugbank.com In addition to renal clearance, a minor portion of metabolites is also eliminated in the feces through biliary elimination. drugbank.com

Data Tables

Table 1: Cytochrome P450 Enzymes in Nortriptyline Metabolism

EnzymeRole in Nortriptyline/Desmethylnortriptyline MetabolismKnown Modulators
CYP1A2 Contributes to the demethylation of nortriptyline to form this compound. drugbank.comsdu.dkInducer: Smoking. sdu.dknih.gov
CYP2C19 Involved in the conversion of nortriptyline to this compound. g-standaard.nldrugbank.comSubject to genetic polymorphisms affecting activity. elsevierpure.comg-standaard.nl
CYP3A4 Mediates low-affinity E-10-hydroxylation of nortriptyline. nih.govInducers: Pentobarbital, carbamazepine, rifampin. nih.govInhibitor: Ketoconazole. nih.gov

Neurobiological Research on Desmethylnortriptyline

Modulation of Neurotransmitter Systems in the Brain

Desmethylnortriptyline primarily functions as a monoamine reuptake inhibitor. wikipedia.org It exhibits a significant affinity for the serotonin (B10506) and norepinephrine (B1679862) transporters, thereby increasing the synaptic availability of these key neurotransmitters involved in mood regulation. wikipedia.orgnih.gov By blocking these transporters, this compound enhances serotonergic and noradrenergic signaling in the brain. drugbank.com

Research has quantified the inhibitory activity of this compound on the serotonin transporter (SERT). The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, provides a measure of its potency.

Inhibitory Concentration (IC50) of this compound

CompoundTransporterIC50 (nM)
This compoundSerotonin Transporter (SERT)13

This potent inhibition of serotonin reuptake, along with its effects on norepinephrine, is considered a core component of its mechanism of action in managing depressive symptoms. drugbank.commedchemexpress.com

Effects on Brain Pathways Governing Mood and Emotional Regulation

The therapeutic effects of antidepressants like this compound are thought to extend beyond simple neurotransmitter level adjustments, involving longer-term adaptations in neural circuits. nih.gov Key brain regions implicated in mood and emotional regulation, such as the prefrontal cortex and the limbic system, are particularly affected. nih.govplos.orgnih.gov The prefrontal cortex exerts top-down control over emotional responses, while the limbic system, including the amygdala and hippocampus, is central to processing emotions. plos.orgfrontiersin.org

A study investigating the effects of nortriptyline (B1679971), for which this compound is the main active metabolite, in a genetic rat model of depression provided insights into these pathway-level changes. drugbank.comnih.gov The research demonstrated that chronic nortriptyline treatment led to significant alterations in protein expression within the pre-frontal/frontal cortex and hippocampus. nih.gov In the depression-model rats, the treatment primarily modulated pathways related to synaptic transmission and neurite morphogenesis, particularly after exposure to early life stress. nih.gov This suggests that this compound may contribute to the structural and functional remodeling of neural pathways crucial for mood regulation.

Impact on Cytoskeleton Proteins and Carbohydrate Metabolism in Neural Tissues

The neuronal cytoskeleton provides structural support and is vital for processes like neurite outgrowth and synaptic plasticity. nih.govosu.edumdpi.com Emerging research indicates that antidepressants can influence the proteins that make up this intricate cellular scaffolding.

A significant study on a rat model of depression found that chronic treatment with nortriptyline, which is metabolized to this compound, directly influenced the expression of cytoskeleton-related proteins in the pre-frontal/frontal cortex. nih.gov In the genetically susceptible rat line, nortriptyline treatment was observed to modulate proteins involved in the cytoskeleton and actin-related processes. nih.gov

Furthermore, the same study revealed a notable impact on carbohydrate metabolism within the brain. nih.gov In the Flinders Sensitive Line (FSL) rats, a model for depression, nortriptyline treatment was found to predominantly modulate proteins involved in carbohydrate metabolism. nih.gov This suggests that the therapeutic effects of this compound may involve alterations in the energy metabolism of neural tissues. Another study using a different tricyclic antidepressant, desipramine (B1205290), also showed changes in regional cerebral glucose utilization, further supporting the link between this class of drugs and brain energy metabolism. nih.gov

Effects of Nortriptyline Treatment on Protein Pathways in a Rat Model of Depression

Brain RegionAffected Protein Pathways (in FSL rat model)
Pre-frontal/Frontal Cortex & HippocampusCytoskeleton proteins, Carbohydrate metabolism

Investigations into Anti-inflammatory Properties in Neural Contexts

This compound has been reported to exhibit anti-inflammatory effects. cymitquimica.com Specifically, it has been shown to inhibit the production of inflammatory cytokines. cymitquimica.com While this particular finding was noted in the context of intestinal inflammation, it raises the possibility of similar actions within the central nervous system. The anti-inflammatory effects of other tricyclic antidepressants, such as clomipramine (B1669221), have been observed in the brain, suggesting this could be a class effect. nih.gov These properties are thought to be linked to the modulation of immune responses and may help to mitigate the negative impact of chronic inflammation on neural function. nih.gov

Studies on Apoptosis Induction and Protein Synthesis Inhibition in Neuronal Cells

Apoptosis, or programmed cell death, is a crucial process in the development and maintenance of the nervous system. elifesciences.orgnih.gov Dysregulation of apoptosis has been implicated in various neurological and psychiatric disorders. Some research suggests a link between the therapeutic mechanisms of antidepressants and the modulation of apoptotic pathways.

It has been proposed that the anti-inflammatory properties of this compound may be connected to its influence on apoptosis through the inhibition of protein synthesis. cymitquimica.com The synthesis of new proteins is essential for many cellular functions, including the execution of the apoptotic program. nih.govnih.govfrontiersin.orgmpg.demaxplanckneuroscience.org By potentially inhibiting the synthesis of pro-apoptotic proteins, this compound could exert a neuroprotective effect. However, the precise mechanisms by which this compound affects apoptosis and protein synthesis in neuronal cells require further investigation. biorxiv.orgplos.org

Research Methodologies for Desmethylnortriptyline

Analytical Method Development and Validation

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. europa.eu For desmethylnortriptyline, this involves establishing key performance characteristics for each method, including accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantitation (LOQ). europa.eugavinpublishers.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for performing this validation. europa.eu

Specificity is a critical parameter, ensuring that the method can unequivocally assess the analyte in the presence of other components, such as its parent drug, other metabolites, and endogenous substances. europa.euscielo.br Accuracy is determined by comparing the measured concentration to a known true value, while precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. europa.eu

Chromatographic Techniques

Chromatographic methods are the most widely used techniques for the determination of this compound due to their high separation efficiency and sensitivity. derpharmachemica.com These methods involve a separation step followed by detection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of this compound. derpharmachemica.com Various HPLC methods have been developed, often utilizing reversed-phase columns and ultraviolet (UV) detection. nih.govnih.gov

One method involved a single extraction from plasma or brain tissue at a basic pH, followed by separation on a silica (B1680970) column with an aqueous methanol (B129727) mobile phase containing ammonia. nih.gov Detection was achieved at 254 nm. nih.gov This procedure demonstrated good sensitivity with a limit of detection between 8-10 ng/mL and high linearity. nih.gov Another HPLC method for tricyclic antidepressants, including nortriptyline (B1679971) and its metabolites, used a single-step liquid-liquid extraction with hexane (B92381) at pH 11 and a C-18 column. nih.gov The mobile phase consisted of a phosphate (B84403) buffer with acetonitrile (B52724) and diethylamine (B46881), with detection at 242 nm. nih.gov This assay showed linearity for drug levels between 20 and 400 ng/mL. nih.gov

A high-performance liquid-chromatographic method was developed for the routine determination of amitriptyline (B1667244) and its metabolites, including this compound, in serum. nih.gov This method involves extraction into a hexane/isoamyl alcohol mixture, with perazine (B1214570) as an internal standard. To prevent adsorption to glassware, maprotiline (B82187) is added before evaporation. nih.gov Separation is achieved on a silica column with an acetonitrile/methanol/NH4OH mobile phase, and absorbance is measured at 240 nm. nih.gov

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1 nih.govMethod 2 nih.govMethod 3 nih.gov
Sample Matrix Plasma, BrainPlasma, SerumSerum
Extraction Single extraction at pH 10.5Liquid-liquid extraction with hexane at pH 11Extraction with hexane/isoamyl alcohol
Column SilicaNova-Pack C-18Silica
Mobile Phase Aqueous methanol with ammoniaPhosphate buffer with 50% acetonitrile and ~0.2% diethylamine (pH 8)Acetonitrile/methanol/NH4OH (1 mol/L)
Detection UV at 254 nmUV at 242 nmUV at 240 nm
Internal Standard Not specifiedEconazolePerazine
Linear Range Not specified20-400 ng/mLNot specified
LOD 8-10 ng/mLNot specifiedNot specified

This table is interactive. Click on the headers to sort the data.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing this compound. derpharmachemica.comtandfonline.com These methods often require derivatization to increase the volatility and thermal stability of the analyte.

A quantitative method using combined gas chromatography-mass spectrometry (GC-MS), specifically mass fragmentography, was developed for the determination of nortriptyline and this compound in plasma. tandfonline.comtandfonline.com In this method, the compounds are converted to their heptafluorobutyramide (B1361082) derivatives prior to analysis. tandfonline.com This technique allows for quantification down to a few nanograms per milliliter. tandfonline.com Another GC method for determining this compound in plasma involves treatment with salicylaldehyde. medchemexpress.comimmunomart.com

Table 2: GC Method for this compound Analysis tandfonline.comtandfonline.com

ParameterDetails
Technique Gas Chromatography-Mass Spectrometry (GC-MS) / Mass Fragmentography
Sample Matrix Plasma
Derivatization Heptafluorobutyramide derivatives
Detection Limit A few nanograms per milliliter
Analysis Time Less than five minutes for a complete chromatogram

This table is interactive. Click on the headers to sort the data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of drugs and their metabolites in biological fluids due to its high sensitivity and specificity. cuny.edunih.gov These methods often involve a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by rapid chromatographic separation and detection by multiple reaction monitoring (MRM). nih.govnih.gov

A highly sensitive and specific LC-MS/MS method was developed for the simultaneous estimation of nortriptyline and 10-hydroxynortriptyline (B30761) in human plasma using carbamazepine (B1668303) as an internal standard. nih.gov The method utilized a simple liquid-liquid extraction and had a total run time of 2.5 minutes. nih.gov The lower limit of quantitation (LLOQ) was 1.09 ng/mL for both analytes. nih.gov Another fast and sensitive LC-MS/MS assay for nortriptyline and its active metabolites in plasma involved protein precipitation and separation on a C18 column, with a LLOQ of 0.2 ng/mL for nortriptyline. nih.gov

A validated LC-MS/MS method for the analysis of several tricyclic antidepressants, including nortriptyline and desipramine (B1205290) (a structurally similar compound), in human plasma was established. olemiss.edu This method demonstrated good accuracy and precision at concentrations of 40 ng/mL and 120 ng/mL. olemiss.edu

Table 3: LC-MS/MS Method Validation Data for Nortriptyline olemiss.edu

ConcentrationAccuracy (%)RSD (%)Precision (%)
40 ng/mL 97.93Not Specified99
120 ng/mL 100.23Not Specified98

This table is interactive. Click on the headers to sort the data.

Spectrophotometric and Spectrofluorimetric Methods

Spectrophotometric and spectrofluorimetric methods offer simpler and more cost-effective alternatives to chromatographic techniques, although they may lack the same degree of specificity. derpharmachemica.com These methods are often based on the formation of colored or fluorescent products.

A spectrophotometric method for the determination of nortriptyline has been based on its reaction with 3-Methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of cerium(IV) ammonium (B1175870) sulfate, which produces a blue-colored product. derpharmachemica.com Another approach involves the formation of charge-transfer complexes with reagents like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). researchgate.net Spectrofluorimetric methods have also been developed, for instance, based on the formation of an ion-pair with 9,10-dimethoxyanthracene-2-sulphonate. derpharmachemica.com A kinetic photometric and fluorometric method using 4-chloro-7-nitrobenzofurazan (B127121) has also been proposed for the determination of nortriptyline hydrochloride. derpharmachemica.com

While these methods are often used for pharmaceutical formulations, their application to biological fluids can be challenging due to potential interference from other substances. derpharmachemica.com

Capillary Electrophoresis

Capillary electrophoresis (CE) is a separation technique that has gained popularity in pharmaceutical analysis due to its high efficiency, short analysis time, and low consumption of samples and solvents. derpharmachemica.comlumexinstruments.com In CE, charged molecules are separated based on their electrophoretic mobility in a capillary filled with an electrolyte buffer. sebia.com

While CE offers several advantages, it can have lower sensitivity compared to other techniques due to the short path length of the detector flow cell. derpharmachemica.com Nevertheless, CE methods have been developed for the analysis of tricyclic antidepressants. For the analysis of amitriptyline and nortriptyline in spiked plasma, a method using clomipramine (B1669221) as an internal standard was developed with UV detection at 200 nm. researchgate.net

Radioligand Binding Assays

Radioligand binding assays are fundamental in neuropharmacology for determining the affinity of a compound for specific receptors and transporters. wikipedia.org These assays use a radioactively labeled ligand (a molecule that binds to a receptor) to quantify the binding of an unlabeled compound, such as this compound, to a target of interest. banglajol.info The results are crucial for understanding the compound's potency and selectivity.

In vitro receptor binding assays are conducted in a controlled laboratory setting using cell membranes or tissue homogenates that contain the target receptors. sygnaturediscovery.com Competition binding studies are a common type of in vitro assay where researchers measure the ability of a test compound to displace a specific radioligand from its receptor. nih.gov The data from these experiments are used to calculate the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

This compound, as a metabolite of nortriptyline, is understood to interact with several key targets in the central nervous system. researchgate.nethmdb.ca Its binding profile is critical to its function as an antidepressant. While specific Ki values for this compound are not as widely published as for its parent compound, its activity is primarily characterized by its potent inhibition of monoamine transporters. Research on its parent compound, nortriptyline, and structurally similar tricyclic antidepressants provides significant insight into its likely targets. researchgate.netdrugbank.com

Key targets for tricyclic antidepressants and their metabolites include:

Norepinephrine (B1679862) Transporter (NET): These compounds are known to have a high affinity for NET, blocking the reuptake of norepinephrine from the synaptic cleft. researchgate.netresearchgate.netnih.govnih.gov Desipramine, the N-desmethyl metabolite of imipramine (B1671792) and structurally analogous to this compound, shows a high affinity for NET. nih.gov

Serotonin (B10506) Transporter (SERT): While generally more selective for NET, these compounds also inhibit SERT, which is a primary target for many antidepressant classes. drugbank.comresearchgate.netnih.govnih.gov

Histamine (B1213489) H1 Receptors: Many tricyclic antidepressants exhibit high-affinity binding to H1 receptors, which is associated with sedative side effects. nih.govfrontiersin.org Studies have quantified the Ki values for compounds like nortriptyline and desipramine at H1 receptors. nih.gov

Alpha-Adrenergic Receptors: Affinity for α-adrenergic receptors is another characteristic feature of this class of drugs. nih.govnih.govwikipedia.org

Muscarinic Acetylcholine Receptors: Binding to these receptors contributes to the anticholinergic side effects observed with many tricyclic antidepressants. drugbank.com

The table below summarizes representative binding affinities (Ki values in nM) for related tricyclic antidepressants, which are indicative of the receptor interaction profile expected for this compound.

TargetNortriptyline Ki (nM)Desipramine Ki (nM)Reference(s)
Norepinephrine Transporter (NET) 4.01.1 researchgate.net
Serotonin Transporter (SERT) 4034 researchgate.net
Histamine H1 Receptor 1024 nih.gov
Alpha-1 Adrenergic Receptor 2636 researchgate.net
Muscarinic M1 Receptor 100180 researchgate.net

This table presents data for nortriptyline and desipramine as representative compounds to infer the likely binding profile of this compound.

Ex vivo receptor occupancy studies bridge the gap between in vitro binding affinity and in vivo target engagement. sygnaturediscovery.comnih.govgiffordbioscience.com In this methodology, a test compound is administered to a living animal. psychogenics.commeliordiscovery.com After a specific time, the animal is euthanized, and the brain tissue is harvested. The amount of the drug bound to its specific target receptors in the brain is then measured, often using autoradiography with a radioligand. nih.govgiffordbioscience.com

In Silico Docking Simulations for Receptor Interactions

In silico docking simulations are computational techniques used to predict how a small molecule, like this compound, binds to the three-dimensional structure of a target protein, such as a receptor or transporter. mdpi.comscielo.br These methods use sophisticated algorithms to model the interactions between the ligand and the protein's binding site, calculating the most favorable binding orientation and estimating the binding affinity.

The crystal structure of neurotransmitter transporters, such as the dopamine (B1211576) transporter bound to nortriptyline, provides a detailed molecular blueprint for these interactions. nih.gov This structural information is invaluable for in silico studies, revealing how tricyclic antidepressants fit into the binding pocket and physically obstruct the transporter's function. nih.govresearchgate.net Docking simulations for this compound would likely explore its interactions with key amino acid residues within the central binding sites of the norepinephrine and serotonin transporters, helping to explain its selectivity and potency at a molecular level.

These computational models are crucial for:

Understanding structure-activity relationships (SAR), which explain how the chemical structure of a molecule relates to its biological activity. researchgate.net

Guiding the design of new molecules with improved affinity or selectivity.

Interpreting data from experimental binding assays.

Preclinical Research Models and Approaches

Preclinical models are essential for evaluating the potential therapeutic effects and mechanisms of action of compounds like this compound before they can be considered for human trials. These models range from isolated cells to whole animal systems that mimic aspects of human neurological and psychiatric conditions. wikipedia.orgmdpi.comjocpr.com

In Vitro Cellular Models

In vitro cellular models utilize cultured cells to study the effects of a drug on specific cellular functions in a controlled environment. For a compound like this compound, researchers often use cell lines that have been genetically engineered to express a specific human receptor or transporter, such as the serotonin transporter (SERT) or norepinephrine transporter (NET). medchemexpress.comfrontiersin.org

By applying this compound to these cells, scientists can directly measure its impact on transporter function, such as the inhibition of serotonin or norepinephrine uptake. These models also allow for the investigation of downstream signaling pathways and changes in protein expression that occur after receptor binding. For example, studies using neuronal cell lines can elucidate how antidepressants regulate transporter function and localization at the cell membrane, providing insights into the molecular mechanisms that may underlie their therapeutic effects. frontiersin.org

Animal Models of Neurological and Psychiatric Conditions

Animal models are indispensable for studying the complex behavioral effects of potential antidepressants. wikipedia.orgpsylab.idv.tw To assess the antidepressant-like activity of this compound, researchers use established behavioral paradigms in rodents that are sensitive to clinically effective antidepressant treatments. medchemexpress.comgoogle.com

Two of the most widely used models are:

The Forced Swim Test (FST): In this test, a rodent is placed in a cylinder of water from which it cannot escape. nih.govunderstandinganimalresearch.org.uknhmrc.gov.au After initial escape-oriented behaviors, the animal will adopt an immobile posture. The administration of an effective antidepressant, like this compound, typically reduces the duration of this immobility, suggesting a promotion of active coping strategies. nih.govgoogle.comnc3rs.org.uk

The Tail Suspension Test (TST): This test is conceptually similar to the FST and is used specifically in mice. wikipedia.orgnih.govnih.gov The mouse is suspended by its tail for a short period, and the time it remains immobile is measured. banglajol.inforesearchgate.net Antidepressant compounds are expected to decrease the time spent immobile. wikipedia.orgnih.gov

These models, while not replicating the full spectrum of human depression, serve as crucial screening tools with high predictive validity for identifying compounds with potential antidepressant efficacy. wikipedia.orgwikipedia.orgmdpi.com this compound has been evaluated in such models to confirm its activity. google.com

Genetically Engineered Mouse Models (GEMM)

Genetically engineered mouse models (GEMMs) are powerful tools for dissecting the roles of specific genes and pathways in drug action. researchgate.net Through techniques like knockout or knock-in technology, scientists can modify the mouse genome to study how these alterations affect a drug's efficacy and mechanism. nih.gov While specific GEMMs for this compound are not extensively documented in isolation, these models are fundamental to understanding the action of tricyclic antidepressants.

For instance, GEMMs are used to explore the genetic underpinnings of depression and antidepressant response. nih.gov A notable example is the forebrain-specific glucocorticoid receptor (GR) knockout mouse, which exhibits behaviors analogous to depression, such as increased immobility in the forced swim test. nih.gov Crucially, these behaviors are often reversible with chronic antidepressant administration, providing a platform to test the efficacy of compounds like nortriptyline and its metabolite, this compound, and to investigate the role of the hypothalamic-pituitary-adrenal (HPA) axis in their therapeutic effects. nih.gov The use of inducible gene expression in GEMMs allows for temporal and spatial control, enabling researchers to study the effects of gene expression at different stages of development or disease progression. nih.gov

Rat Gene-Environment Models

Rat gene-environment models investigate the interplay between genetic predisposition and environmental factors, which is believed to be crucial in the etiology of psychiatric disorders. nih.govnih.gov The Flinders Sensitive Line (FSL) of rats, a genetically selected model of depression, is frequently used in these studies alongside the control Flinders Resistant Line (FRL). researchgate.net

Research using this model has explored how chronic treatment with nortriptyline induces molecular changes in the brain. In one study, proteomic analysis was conducted on the pre-frontal/frontal cortex and hippocampus of FSL and FRL rats. researchgate.net The investigation also incorporated an environmental stressor, maternal separation (MS), to create a gene-environment interaction model. researchgate.net The findings demonstrated that in the genetically susceptible FSL rats, nortriptyline treatment primarily modulated proteins related to the cytoskeleton and carbohydrate metabolism. researchgate.net However, the introduction of early life stress through maternal separation altered the drug's effect, shifting the modulation towards proteins involved in nucleotide metabolism. researchgate.net This highlights how environmental factors can significantly modify the molecular response to the compound in a genetically vulnerable subject.

Summary of Nortriptyline's Effect in a Rat Gene-Environment Model researchgate.net
Rat StrainConditionPrimary Protein Pathways Modulated by Nortriptyline
Flinders Sensitive Line (FSL)Standard RearingCarbohydrate Metabolism, Cytoskeleton Proteins
Flinders Sensitive Line (FSL)Maternal Separation (MS)Nucleotide Metabolism
Flinders Resistant Line (FRL)Standard RearingProtein Polymerization, Intracellular Transport
Flinders Resistant Line (FRL)Maternal Separation (MS)Synaptic Transmission, Neurite Morphogenesis
Neuropathic Pain Models (e.g., Sciatic Nerve Cuffing)

To study the potential analgesic properties of compounds, researchers utilize animal models that mimic human neuropathic pain conditions. nih.gov One such widely used model is the sciatic nerve cuffing model, which involves the surgical implantation of a small cuff, typically polyethylene (B3416737) tubing, around the main branch of the sciatic nerve in a rodent. nih.govresearchgate.net This procedure induces a chronic constriction injury that results in long-lasting neuropathic pain symptoms, most notably mechanical allodynia—a pain response to a stimulus that is not normally painful. nih.govnih.gov

This model is valued for its high reproducibility and its ability to produce consistent pain behaviors. mdbneuro.comfrontiersin.org It allows researchers to quantitatively assess pain thresholds using tools like von Frey filaments and to test the efficacy of potential pain-relieving compounds, including nortriptyline and its active metabolite, this compound. nih.govnih.gov The model serves to investigate not only the sensory aspects of pain but also associated anxio-depressive behaviors that can accompany chronic pain states. nih.gov

Key Features of the Sciatic Nerve Cuffing Model
FeatureDescriptionReferences
ProcedureA polyethylene cuff is implanted around the sciatic nerve, causing chronic compression. nih.govnih.gov
SpeciesCommonly performed in mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley). nih.govfrontiersin.org
Primary OutcomeInduces long-lasting mechanical allodynia, a key symptom of neuropathic pain. nih.govresearchgate.net
Key AssessmentsBehavioral pain tests (e.g., von Frey filaments), biomarker analysis, histology, and electrophysiology. mdbneuro.com
ApplicationUsed to study neuropathic pain mechanisms and evaluate the efficacy of analgesic treatments. nih.govnih.gov

Translational Research Methodologies

Translational research acts as a bridge, aiming to convert discoveries from basic science and preclinical studies into practical applications for human health. danaher.comleicabiosystems.com This process is not linear but often involves a "bench-to-bedside" approach, where findings from laboratory research inform clinical studies, and observations from clinical practice can, in turn, generate new questions for basic research. nih.gov

For a compound like this compound, translational methodologies are essential for moving from animal models to human applications. Key techniques include:

Biomarker Identification : Proteomics and metabolomics can be used to identify biological markers that may predict treatment response or provide insight into the drug's mechanism of action. danaher.com

Neuroimaging : Techniques such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) allow for the non-invasive visualization of drug activity in the central nervous system. danaher.com For example, PET could be used to measure the occupancy of neurotransmitter transporters by this compound in the human brain, linking preclinical findings on reuptake inhibition to in-vivo effects in patients.

"Clinical Trial in a Dish" (CTiD) : This emerging technique uses cells from human tissues to screen new chemical entities, providing a bridge between preclinical animal studies and full-scale human clinical trials. leicabiosystems.com

The overarching goal is to integrate data from multiple disciplines to build a comprehensive understanding of the compound's effects, thereby improving the design of clinical trials and enhancing the potential for successful clinical application. danaher.comnih.gov

Clinical Research Methodologies

Clinical research involves studies with human participants to evaluate the efficacy and safety of an intervention. The design and execution of these trials are critical for obtaining reliable evidence.

Mechanistic Clinical Trials

A mechanistic clinical trial is designed specifically to understand the biological or behavioral process of a disease or the mechanism of action of an intervention in humans. nih.govnih.gov Unlike traditional efficacy trials that primarily ask if a treatment works, mechanistic trials ask how it works. nih.gov

For this compound, a mechanistic trial might not focus on symptom reduction as the primary outcome. Instead, it would employ specific design details to test a hypothesis about its mechanism. nih.gov This could involve:

Target Engagement Biomarkers : Measuring the degree to which the drug interacts with its intended molecular target (e.g., norepinephrine and serotonin transporters) using techniques like PET imaging.

Pharmacodynamic Readouts : Assessing downstream physiological changes predicted by the drug's mechanism, such as alterations in neuro-hormone levels or changes in brain activity measured by fMRI in response to specific tasks.

Genetic Stratification : Enrolling patients with specific genetic profiles (e.g., variations in the CYP2D6 enzyme that metabolizes nortriptyline) to understand how genetic differences influence the drug's action. drugbank.com

The significance of such a study would be based on the need to understand the intervention's mechanism before proceeding to larger, more expensive efficacy trials. nih.gov

Study Design Considerations for Efficacy and Safety

When designing clinical trials to establish the efficacy and safety of a compound like this compound, several key considerations are crucial for generating robust and unbiased results. These trials are often designed as randomized, double-blind, placebo-controlled studies to minimize bias. nih.govdovepress.com

Key design elements include:

Randomization : Participants are randomly assigned to different treatment groups (e.g., this compound or placebo) to ensure that the groups are comparable at the start of the trial. nih.gov

Blinding : In a double-blind study, neither the participants nor the investigators know who is receiving the active treatment versus a placebo. This prevents expectations from influencing the results. dovepress.com

Control Group : A placebo or active comparator group serves as a benchmark against which the effects of the investigational drug are measured. nih.gov

Defined Endpoints : Primary and secondary outcome measures are clearly defined before the trial begins. For efficacy, this often includes standardized rating scales (e.g., Montgomery-Asberg Depression Rating Scale - MADRS). clinicaltrials.gov For safety, it involves systematic monitoring and reporting of all adverse events. isrctn.com

Multicenter Trials : Conducting the trial at multiple locations can increase the generalizability of the findings and speed up patient recruitment. nih.govdovepress.com

Comparison of Clinical Trial Design Elements for Tricyclic Antidepressants
Design ElementExample Study 1 (Nortriptyline vs. Fluoxetine) nih.govExample Study 2 (Nortriptyline vs. Venlafaxine) researchgate.net
Study DesignDouble-blind, randomized, multicenterDouble-blind, randomized
ControlActive comparator (Fluoxetine)Active comparator (Venlafaxine)
PopulationOutpatients with major depressionPatients for migraine prophylaxis
Primary Efficacy MeasureHamilton Rating Scale for Depression (HAM-D)Reduction in headache intensity, frequency, and duration
Safety AssessmentEvaluation of side effectsDocumentation of adverse drug reactions

Structure Activity Relationship Sar Studies of Desmethylnortriptyline and Analogs

Influence of Tricyclic Nucleus Modifications

The tricyclic core is a fundamental determinant of a compound's activity. For classical TCAs, the nucleus generally consists of two phenyl rings fused to a central seven-membered ring. nih.gov The nature of this central ring significantly influences potency and receptor interaction.

Research indicates that dibenzocycloheptane derivatives, the class to which nortriptyline (B1679971) and its desmethyl analog belong, are more potent in their anticholinergic action than dibenzazepines like imipramine (B1671792). nih.gov The geometry and conformational flexibility of the ring system, dictated by the atoms within the central ring, play a critical role. For instance, the angle between the two phenyl rings can affect the molecule's interaction with its target receptors. researchgate.net

Modifications to the central seven-membered ring often lead to a reduction in activity. Major changes, such as the substitution of the C-11 carbon with a sulfur (S) or oxygen (O) atom, have been shown to greatly diminish anticholinergic effects. nih.gov However, some substitutions at other positions can be beneficial; for example, the introduction of a chlorine atom at the C-3 position can increase activity, while a methyl group at the same position may decrease it. pharmacy180.com Furthermore, unsaturation, or the presence of a double bond, in the central ring at specific positions (such as between C-10 and C-11 or at C-5) can enhance activity. pharmacy180.com

Table 1: Impact of Tricyclic Nucleus Modifications on Activity

Modification Structural Class Effect on Activity Reference
Central Ring Type Dibenzocycloheptane More potent (anticholinergic) nih.gov
Dibenzazepine Less potent (anticholinergic) nih.gov
Central Ring Substitution S or O for C-11 Greatly reduced activity nih.gov
Cl at C-3 Increased activity pharmacy180.com
CH₃ at C-3 Decreased CNS depression pharmacy180.com
Central Ring Unsaturation Double bond at C-10/C-11 Increased activity pharmacy180.com
Double bond at C-5 Enhanced activity pharmacy180.com

Impact of Side-Chain N-Methylation

The degree of methylation of the terminal amino group on the alkyl side chain is a critical factor that distinguishes different TCAs and profoundly affects their pharmacological profile. researchgate.net Desmethylnortriptyline is a secondary amine, meaning the nitrogen atom is bonded to one methyl group and one hydrogen atom, in contrast to tertiary amines like amitriptyline (B1667244) and imipramine, where the nitrogen is bonded to two methyl groups.

This structural difference is a primary determinant for selectivity between the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). researchgate.net Tertiary amines, such as imipramine, are generally more potent inhibitors of serotonin reuptake. pharmacy180.com Upon metabolism in the body, these tertiary amines are demethylated to their corresponding secondary amine metabolites, such as desipramine (B1205290) (from imipramine) and nortriptyline (from amitriptyline). researchgate.net These secondary amines, including this compound, are typically more potent and selective inhibitors of norepinephrine reuptake. pharmacy180.com

While secondary amines show higher selectivity for NET, N-methylation has been observed to markedly increase potency at muscarinic (anticholinergic) receptors. nih.govpharmacy180.com This explains why tertiary amines often have more pronounced anticholinergic side effects compared to their secondary amine counterparts. pharmacy180.com The removal of one methyl group, converting a tertiary amine to a secondary amine like nortriptyline, can increase potency by two to five times in some contexts. pharmacy180.com

Table 2: Influence of N-Methylation on Transporter and Receptor Activity

Amine Type Example Compounds Primary Transporter Inhibition Potency at Other Receptors (α1, Muscarinic, Histaminic) Reference
Tertiary Amine Imipramine, Amitriptyline More potent 5-HT (Serotonin) reuptake inhibitors More potent pharmacy180.com
Secondary Amine Desipramine, Nortriptyline, this compound More potent NE (Norepinephrine) reuptake inhibitors Less potent pharmacy180.com

Receptor Binding Affinity and Selectivity Based on Structural Features

As noted, the secondary amine structure of this compound confers selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT). In contrast, tertiary amines like amitriptyline and clomipramine (B1669221) show either mixed or SERT-preferential inhibition. This selectivity is a key differentiator in their clinical application. The length of the side chain is also crucial; maximum potency is typically seen with a three-carbon (propyl) bridge separating the tricyclic nucleus from the terminal nitrogen. nih.govpharmacy180.com Shortening or lengthening this chain often leads to a loss of activity. pharmacy180.com

Table 3: Comparative Receptor Binding Profiles of Tricyclic Antidepressants (Ki in nM)

Compound Amine Type NET Affinity (Ki) SERT Affinity (Ki) α1-Adrenergic Affinity (Ki) H1 Affinity (Ki) Muscarinic M1 Affinity (Ki)
Desipramine Secondary 0.8 - 4.4 18 - 56.5 13 - 26 10.9 - 24 43 - 91
Nortriptyline Secondary 1.8 - 4.2 19.6 - 43.6 19 - 38 3.2 - 10 19 - 43
Imipramine Tertiary 0.5 - 1.4 1.1 - 4.1 10 - 27 11.1 - 27 37 - 91
Amitriptyline Tertiary 3.5 - 25.1 4.3 - 16.9 14 - 28 0.9 - 2.1 18 - 23
Clomipramine Tertiary 1.4 - 2.7 0.14 - 0.29 26 - 38 31.6 37

Data compiled from published research. Ki (inhibition constant) values represent the concentration of the drug required to inhibit 50% of receptor/transporter binding; lower values indicate higher affinity.

Emerging Research Areas and Future Directions

Development of Novel Psychiatric Medications Based on Desmethylnortriptyline Insights

The development of new psychiatric drugs is increasingly guided by the principle of metabolite-based drug discovery. Understanding the activity and properties of metabolites like this compound offers a strategic advantage. As the product of nortriptyline's metabolism, this compound's distinct pharmacological profile can inform the design of new chemical entities with potentially improved efficacy or better tolerability. medchemexpress.compharmgkb.org

Research into the derivatives of existing psychoactive compounds is a promising avenue. For instance, studies on amide derivatives of other antidepressants, such as tranylcypromine (B92988), have shown enhanced neuroprotective effects compared to the parent compound. nih.gov This approach of creating derivatives could be applied to this compound, aiming to synthesize novel molecules that retain the therapeutic actions while minimizing unwanted side effects. The goal is to create next-generation antidepressants that may offer a more targeted mechanism of action, potentially by fine-tuning the interaction with neurotransmitter transporters or other central nervous system targets.

Exploration of this compound in Other Neurological Conditions

The therapeutic utility of tricyclic antidepressants and their metabolites is being investigated beyond major depressive disorder. There is growing interest in the potential application of this compound in a range of other neurological and psychiatric conditions.

Anxiety Disorders: The parent compound, nortriptyline (B1679971), and the broader class of tricyclic antidepressants have been used in the management of anxiety disorders. nih.gov Specifically, this compound has been mentioned in research contexts related to generalized anxiety disorder (GAD) and social anxiety disorder (SAD). medchemexpress.eugoogle.com Future studies may seek to delineate the specific role and efficacy of this compound in these conditions.

Neuropathic Pain: Nortriptyline is frequently used off-label for chronic pain conditions, such as diabetic neuropathy and post-herpetic neuralgia. drugbank.comdrugbank.com Given that this compound is an active metabolite, its direct contribution to these analgesic effects is an area ripe for exploration. Research could focus on whether this compound itself can be a therapeutic agent for various pain syndromes.

Alzheimer's Disease: A compelling area of emerging research is the potential role of compounds like this compound in neurodegenerative diseases such as Alzheimer's. medchemexpress.com Research has demonstrated that certain monoamine oxidase inhibitors (MAOIs), another class of antidepressants, exhibit neuroprotective properties against amyloid-beta (Aβ) toxicity, a key pathological hallmark of Alzheimer's disease. nih.gov Studies have tested the ability of tranylcypromine and its derivatives to protect neurons from Aβ-induced death and to inhibit the aggregation of Aβ oligomers. nih.gov This suggests that antidepressant molecules, potentially including this compound, could be repurposed or serve as templates for new drugs aimed at slowing the progression of Alzheimer's disease.

Advanced Mechanistic Studies using Imaging and Proteomics

To fully understand the therapeutic potential of this compound, advanced research techniques are being employed to elucidate its precise mechanisms of action in the brain.

Positron Emission Tomography (PET): PET imaging is a powerful, non-invasive technique used to study neurochemical processes in the living brain. nih.govradiopaedia.org It allows researchers to visualize and quantify drug-receptor interactions, changes in neurotransmitter systems, and regional brain metabolism. frontiersin.orgbanook.com PET studies can be designed to assess the specific occupancy of neurotransmitter transporters by this compound, providing direct evidence of its engagement with its molecular targets. This can help in understanding its pharmacodynamic profile and how it modulates neural circuits implicated in depression and other disorders. frontiersin.org

Proteomics and Transcriptomics: Proteomics, the large-scale study of proteins, and transcriptomics (the study of mRNA) are crucial for identifying the downstream molecular pathways affected by a drug. medchemexpress.eu Studies have successfully used transcriptomics to monitor how antidepressants like nortriptyline alter the expression of genes related to inflammation, neuroplasticity, and the glucocorticoid receptor system. kcl.ac.uk Similar proteomic and transcriptomic analyses focused on this compound could reveal its unique molecular fingerprint, identifying novel protein targets and cellular pathways that contribute to its therapeutic effects and potential side effects. This deeper mechanistic understanding is vital for both optimizing its use and guiding the development of more targeted therapies. mdpi.com

Investigation of Drug-Drug Interactions involving this compound Metabolism

This compound is formed from its parent compound, nortriptyline, primarily through the action of cytochrome P450 enzymes in the liver. The investigation of this metabolic pathway is critical for predicting and avoiding clinically significant drug-drug interactions.

The key enzymes responsible for the demethylation of nortriptyline to this compound are CYP2D6, CYP2C19, and CYP1A2. pharmgkb.orgdrugbank.com Genetic variations (polymorphisms) in these enzymes can lead to significant differences in drug metabolism between individuals. nih.gov

EnzymeRole in MetabolismClinical Significance of Interaction
CYP2D6 Major pathway for hydroxylation of both nortriptyline and amitriptyline (B1667244). Also contributes to the conversion of nortriptyline to this compound. pharmgkb.orgdrugbank.comg-standaard.nlIndividuals who are "poor metabolizers" due to their CYP2D6 genes process these drugs slowly, leading to higher plasma concentrations and an increased risk of toxicity. nih.gov Co-administration of drugs that inhibit CYP2D6 (e.g., paroxetine, mesalamine) can also increase nortriptyline levels. nih.govthieme-connect.de
CYP2C19 Contributes to the demethylation of amitriptyline to nortriptyline and nortriptyline to this compound. pharmgkb.orgg-standaard.nl"Poor metabolizers" for CYP2C19 may have higher levels of amitriptyline and lower levels of nortriptyline. nih.gov Dose adjustments for several tricyclics are recommended based on CYP2C19 genotype. frontiersin.org
CYP1A2 Contributes to the conversion of nortriptyline to this compound. pharmgkb.orgVariants in this gene could potentially lead to altered side effect profiles for drugs it metabolizes, like clozapine (B1669256) and olanzapine. frontiersin.org

Future research will continue to use in-silico (computer modeling) and in-vitro (laboratory) methods to screen for potential interactions between this compound's metabolic pathway and other medications. thieme-connect.de This is essential for developing safer prescribing guidelines, especially for patients with polypharmacy.

Biomarker Discovery and Validation for Therapeutic Response and Adverse Effects

A major goal in psychiatry is to move away from a "trial-and-error" approach to prescribing. The discovery of reliable biomarkers to predict a patient's response to treatment or their risk of adverse effects is a key area of research for antidepressants, including those whose metabolism involves this compound.

Genetic Biomarkers: Polymorphisms in cytochrome P450 genes, particularly CYP2D6, are well-established biomarkers influencing the metabolism of nortriptyline. nih.gov Systematic reviews have identified several other candidate genetic biomarkers for nortriptyline treatment response, though replication of these findings has been challenging. ru.nlnih.gov Polygenic risk scores, which aggregate the effects of many genetic variants, are also being investigated to predict side effects like weight gain or headaches from antidepressants. nih.gov

Inflammatory Biomarkers: Research has shown that elevated levels of inflammatory markers in the blood, such as Interleukin-1 beta (IL-1B), Macrophage migration inhibitory factor (MIF), and Tumor necrosis factor-alpha (TNF-a), may predict a poorer response to antidepressants like nortriptyline. kcl.ac.uk C-reactive protein (CRP) is another inflammatory marker linked to depression and treatment response. mdpi.com These markers could potentially be used to stratify patients and identify those who might benefit from more intensive or alternative treatments from the outset.

Novel Biomarkers: Researchers are exploring other novel sources for biomarkers, such as electroretinography (ERG), which measures the electrical response of the eye's retina. frontiersin.org The retina shares developmental and neurochemical properties with the brain, making ERG a potential "window to the brain" for identifying biomarkers to predict and monitor antidepressant efficacy. frontiersin.org

The validation of these biomarkers in large, diverse patient populations is a critical next step to translate these research findings into clinical tools that can personalize treatment.

Application of Artificial Intelligence in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming psychiatric research by enabling the analysis of large, complex datasets to identify patterns that are not apparent with traditional statistical methods. jnursrcp.comnih.gov

Predicting Treatment Response: AI models are being developed to predict individual patient responses to various antidepressants. One AI system demonstrated the ability to predict the efficacy of 15 antidepressants, including nortriptyline and its parent compound amitriptyline, by analyzing patient medical histories. imrpress.com Deep learning models that integrate clinical and genetic biomarker data have also shown promise in forecasting antidepressant treatment outcomes. frontiersin.orgnih.gov

Understanding Drug Effects: Researchers have used AI to analyze massive datasets, such as social media posts, to understand the long-term effects and population-level impacts of psychiatric medications in real-world settings. nyu.edu

Optimizing Treatment Selection: While still in early stages, large language models like GPT-4 have been tested on their ability to suggest appropriate antidepressant treatments for clinical vignettes. nih.gov Though these models show some ability to apply clinical heuristics, they also highlight the need for rigorous validation before any clinical application. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Desmethylnortriptyline in biological samples, and what validation parameters ensure reproducibility?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high specificity and sensitivity. Key steps include:

  • Sample Preparation : Liquid-liquid extraction or solid-phase extraction to isolate this compound from plasma or serum .
  • Instrumentation : Use capillary columns (e.g., DB-5) and electron ionization (EI) for fragmentation. Calibrate with deuterated internal standards (e.g., D₃-Desmethylnortriptyline) to minimize matrix effects .
  • Validation : Assess linearity (5–200 ng/mL range), intra-day/inter-day precision (<15% CV), accuracy (85–115% recovery), and limit of quantification (LOQ ≤5 ng/mL) .

Q. How does this compound’s pharmacological profile differ from its parent compound, Nortriptyline?

  • Methodological Answer : Compare receptor binding affinity and metabolic stability:

  • Receptor Assays : Use radioligand displacement studies (e.g., α₁-adrenergic, serotonin transporters) to quantify IC₅₀ values. This compound exhibits lower affinity for muscarinic receptors, reducing anticholinergic side effects .
  • Metabolism : Conduct hepatic microsomal assays to measure CYP2D6-mediated demethylation rates. This compound has a longer half-life due to reduced hepatic clearance .

Advanced Research Questions

Q. What experimental models are optimal for studying this compound’s metabolic pathways and drug-drug interactions?

  • Methodological Answer :

  • In Vitro Models : Primary human hepatocytes or recombinant CYP enzymes (e.g., CYP2D6, CYP3A4) to identify metabolic intermediates. Use LC-MS/MS for metabolite profiling .
  • Drug-Drug Interaction (DDI) Studies : Co-incubate this compound with CYP inhibitors (e.g., quinidine for CYP2D6) in microsomal preparations. Calculate inhibition constants (Kᵢ) and predict clinical DDIs using static or dynamic models .

Q. How can researchers resolve contradictory findings in this compound’s pharmacokinetic (PK) data across studies?

  • Methodological Answer :

  • Data Harmonization : Standardize protocols for sampling timepoints, dosing regimens, and population stratification (e.g., CYP2D6 poor vs. extensive metabolizers) .
  • Statistical Reanalysis : Apply mixed-effects modeling to account for inter-study variability. Use sensitivity analysis to test robustness of PK parameters (e.g., clearance, volume of distribution) .
  • Meta-Analysis : Aggregate data from PubMed/EMBASE using PRISMA guidelines. Weight studies by sample size and assay sensitivity to identify consensus values .

Q. What strategies ensure robust characterization of this compound’s physicochemical properties in novel formulations?

  • Methodological Answer :

  • Stability Testing : Use accelerated stability chambers (40°C/75% RH) with HPLC-UV monitoring to assess degradation products over 6 months. Include photostability per ICH Q1B guidelines .
  • Solubility Enhancement : Screen co-solvents (e.g., PEG 400) or solid dispersions via hot-melt extrusion. Characterize amorphous vs. crystalline states using XRPD and DSC .

Methodological Best Practices

  • Statistical Reporting : Always specify the statistical test (e.g., ANOVA, t-test), significance threshold (e.g., p < 0.05), and software (e.g., GraphPad Prism) .
  • Reproducibility : Provide raw data in supplementary files, including chromatograms, spectral data, and statistical outputs .
  • Ethical Compliance : For human studies, document informed consent and IRB approval. Detail inclusion/exclusion criteria and adverse event monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.